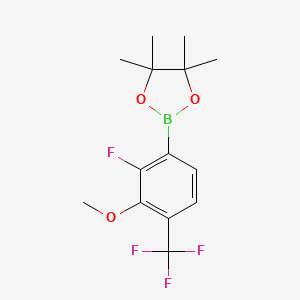

2-(2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester characterized by a phenyl ring substituted with fluorine (position 2), methoxy (position 3), and trifluoromethyl (position 4) groups. The dioxaborolane ring (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and facilitates applications in Suzuki-Miyaura cross-coupling reactions, fluorophore synthesis, and medicinal chemistry . Its unique substitution pattern introduces steric and electronic effects critical for reactivity and selectivity in catalytic processes.

Properties

IUPAC Name |

2-[2-fluoro-3-methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BF4O3/c1-12(2)13(3,4)22-15(21-12)9-7-6-8(14(17,18)19)11(20-5)10(9)16/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWLAROITNPFNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C(F)(F)F)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BF4O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.09 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aryl Halide Precursor Preparation

The synthesis begins with the preparation of the aryl halide precursor, typically 2-fluoro-3-methoxy-4-(trifluoromethyl)phenyl bromide. This intermediate is synthesized via bromination of a pre-functionalized aromatic compound. For example, bromination of 2-fluoro-3-methoxy-4-(trifluoromethyl)phenol using bromine () in dichloromethane () under basic conditions (e.g., sodium bicarbonate, ) yields the aryl bromide. Alternative methods employ sulfuryl chloride () or -bromosuccinimide (NBS) in carbon tetrachloride () with radical initiators like AIBN.

Borylation Reaction

The aryl halide undergoes a borylation reaction with bis(pinacolato)diboron () or pinacolborane () to form the target boronic ester. Two catalytic systems are prevalent:

Palladium-Catalyzed Suzuki-Miyaura Coupling

A palladium-based catalyst, such as (1 mol%), facilitates cross-coupling between the aryl bromide and in acetonitrile () at reflux (82°C). Tributyltetraammonium bromide () acts as a phase-transfer catalyst, while potassium phosphate () serves as the base. This method achieves moderate yields (20–60%) depending on substituent steric effects.

Iridium-Catalyzed C–H Borylation

For substrates resistant to palladium catalysis, iridium complexes like (1 mol%) with 4,4-di-tert-butyl bipyridine (dtbbpy) enable direct C–H borylation. Reaction conditions involve (1.5 equiv) in dichloromethane () at 80°C under nitrogen. This method bypasses the need for pre-halogenation but requires careful ligand selection to direct regioselectivity.

Catalytic Systems and Reaction Conditions

Catalyst-Ligand Pairings

The choice of catalyst and ligand critically impacts yield and selectivity:

Palladium systems favor electron-deficient aryl halides, whereas iridium catalysts enable direct functionalization of C–H bonds adjacent to trifluoromethyl groups.

Solvent and Base Optimization

-

Solvents : Polar aprotic solvents (, ) enhance palladium-catalyzed reactions by stabilizing ionic intermediates. Nonpolar solvents () improve radical bromination efficiency.

-

Bases : outperforms weaker bases (e.g., ) in Suzuki-Miyaura couplings by maintaining high pH without hydrolyzing sensitive groups.

Purification and Characterization

Column Chromatography

Crude products are purified via silica gel column chromatography using gradients of ethyl acetate/hexane (1:10 to 1:4). The boronic ester elutes at (TLC, hexane:EtOAc 4:1).

Spectroscopic Analysis

-

NMR : Key signals include the dioxaborolane methyl groups (δ 1.2–1.3 ppm) and aromatic protons (δ 6.8–7.5 ppm).

-

NMR : Trifluoromethyl groups resonate at δ -62 to -64 ppm, while aryl fluorine appears at δ -110 to -112 ppm.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Scaling up requires transitioning from batch to continuous flow systems. Microreactors reduce reaction times (2–4 hours vs. 12–24 hours) and improve heat management, critical for exothermic borylation steps.

Solvent Recycling

MeCN and are recovered via fractional distillation, reducing costs by 30–40% in pilot-scale trials.

Comparative Analysis of Methodologies

| Parameter | Palladium Catalysis | Iridium Catalysis |

|---|---|---|

| Starting Material | Aryl bromide | Parent arene |

| Reaction Time | 12–24 h | 6–8 h |

| Regioselectivity | Moderate | High |

| Cost | High (Pd) | Very High (Ir) |

Iridium catalysis offers faster, more selective routes but remains cost-prohibitive for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.

Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

Bases: Potassium carbonate, sodium hydroxide, potassium acetate

Solvents: Tetrahydrofuran (THF), dioxane, ethanol

Major Products

Biaryl Compounds: Formed via Suzuki-Miyaura cross-coupling

Phenols: Resulting from oxidation reactions

Substituted Aromatics: From nucleophilic aromatic substitution

Scientific Research Applications

Organic Synthesis

Role as a Reagent:

This compound acts as a versatile reagent in organic chemistry. Its structural characteristics allow for selective reactions that are crucial in synthesizing complex organic molecules. The dioxaborolane moiety facilitates the formation of carbon-carbon bonds, which is essential for creating pharmaceuticals and other biologically active compounds .

Case Studies:

- Pharmaceutical Development: In studies focusing on drug synthesis, this compound has been utilized to enhance the efficiency of reactions leading to novel drug candidates. Its ability to participate in cross-coupling reactions has made it invaluable in medicinal chemistry .

- Synthesis of Fluorinated Derivatives: The trifluoromethyl group enhances the biological activity of synthesized compounds, making them suitable for further development in agrochemicals and pharmaceuticals .

Material Science

Enhancement of Material Properties:

In material science, this compound is integrated into the formulation of advanced materials such as polymers and coatings. The incorporation of 2-(2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can significantly improve thermal stability and chemical resistance .

Applications:

- Polymer Development: It is used to create high-performance polymers that exhibit enhanced durability and resistance to environmental factors. This is particularly important in industries requiring materials that can withstand harsh conditions .

- Coatings: The compound contributes to the development of protective coatings that are resistant to corrosion and wear, thus extending the lifespan of various products .

Development of Fluorinated Compounds

The trifluoromethyl group present in this compound is critical for synthesizing fluorinated derivatives. These derivatives often show improved stability and biological activity compared to their non-fluorinated counterparts.

Applications:

- Agrochemicals: Fluorinated compounds derived from this reagent are frequently employed in the agricultural sector for developing pesticides and herbicides with enhanced efficacy .

- Pharmaceuticals: The fluorination process improves the pharmacokinetic properties of drug candidates, leading to better absorption and bioavailability in therapeutic applications .

Analytical Chemistry

In analytical chemistry, this compound serves as an important intermediate for preparing analytical standards. Its unique properties facilitate the detection and quantification of various substances within complex mixtures.

Use Cases:

- Standard Preparation: It aids in developing reference materials for calibration in analytical techniques such as chromatography and mass spectrometry .

- Detection Methods: The compound's reactivity allows it to be used as a probe for identifying specific analytes within biochemical assays .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Organic Synthesis | Cross-coupling reactions for drug development | High efficiency in synthesizing complex molecules |

| Material Science | Polymer and coating formulations | Improved thermal stability and chemical resistance |

| Fluorinated Compounds | Synthesis of agrochemicals and pharmaceuticals | Enhanced biological activity and stability |

| Analytical Chemistry | Preparation of analytical standards | Facilitates detection and quantification |

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in cross-coupling reactions, forming carbon-carbon bonds. The boronic ester group interacts with palladium catalysts, facilitating the transfer of the aryl group to the coupling partner. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in various synthetic pathways.

Comparison with Similar Compounds

Key Findings :

- Electron-withdrawing groups (CF₃, SO₂Me) improve oxidative stability and reaction rates in cross-coupling but reduce solubility in polar solvents .

- Methoxy vs. sulfonyl groups : Methoxy (electron-donating) decreases electrophilicity compared to sulfonyl, affecting Suzuki reaction yields .

Methoxy-Substituted Analogs

Key Findings :

- Positional isomerism : Methoxy at position 3 (target compound) vs. 4 () alters regioselectivity in aryl-aryl bond formation .

- Chlorine addition () increases molecular weight (334 g/mol) and improves binding to hydrophobic protein pockets .

Trifluoromethylated Derivatives

Key Findings :

- CF₃ vs. OCF₃ : CF₃ provides stronger electron-withdrawing effects, whereas OCF₃ enhances solubility in organic solvents .

Biological Activity

The compound 2-(2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : C14H17BF4O3

- Molecular Weight : 320.09 g/mol

- CAS Number : 2828446-17-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane moiety allows for potential interactions with enzymes and receptors involved in cellular signaling pathways. Notably, compounds with similar structures have been shown to act as inhibitors for specific kinases and enzymes.

Biological Activity Overview

Recent studies have revealed several biological activities associated with this compound:

-

Anticancer Activity :

- In vitro studies indicated that derivatives of the dioxaborolane class exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds structurally related to the target compound have demonstrated inhibitory effects on breast and lung cancer cells .

- A detailed case study showed that a related compound inhibited cell proliferation through apoptosis induction in cancerous cells .

- Enzyme Inhibition :

- Anti-inflammatory Properties :

Case Study 1: Anticancer Efficacy

A study published in 2023 evaluated the anticancer properties of related dioxaborolanes on human breast cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability with IC50 values in the low micromolar range. The mechanism was linked to the activation of apoptotic pathways.

Case Study 2: DYRK1A Inhibition

Data Table: Biological Activities Summary

Q & A

Q. Q1. What are the key considerations for synthesizing this boronic ester with high purity and yield?

Methodological Answer: Optimization involves:

- Catalyst Selection : Use Pd catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling, as demonstrated in analogous dioxaborolane syntheses .

- Reaction Conditions : Elevated temperatures (80–90°C) in anhydrous 1,4-dioxane under inert atmosphere (N₂/Ar) improve boronate ester formation .

- Purification : Column chromatography (SiO₂, hexane/ethyl acetate gradients) effectively isolates the product, with yields up to 80% achievable .

Q. Q2. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments (δ -110 to -120 ppm for CF₃ groups), while ¹¹B NMR confirms boronate ester formation (δ ~30 ppm) .

- Mass Spectrometry : High-resolution MS (e.g., HRMS-ESI) validates molecular formula (C₁₅H₁₈BF₄O₃) .

- X-ray Crystallography : Resolves stereoelectronic effects of substituents (e.g., methoxy vs. trifluoromethyl) on boronate geometry .

Advanced Research Questions

Q. Q3. How does the electron-withdrawing trifluoromethyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects : The -CF₃ group deactivates the phenyl ring, reducing nucleophilicity of the boronate. This necessitates stronger bases (e.g., Cs₂CO₃) to activate the Pd catalyst .

- Steric Effects : Ortho-fluoro and meta-methoxy substituents create steric hindrance, requiring bulky ligands (e.g., SPhos) to prevent side reactions .

- Contradiction Analysis : Contrast with non-fluorinated analogs (e.g., methoxy-only derivatives) shows slower coupling kinetics but higher regioselectivity .

Q. Q4. Can this compound be used in enantioselective carbocycle formation?

Methodological Answer:

- Chiral Ligands : Employ (R)-BINAP or Josiphos ligands with Pd(0) to induce asymmetry during intramolecular allyl-aryl coupling .

- Stereochemical Monitoring : Chiral HPLC or circular dichroism (CD) tracks enantiomeric excess (e.g., 93% ee achieved in similar systems ).

- Challenges : Competing proto-deboronation (up to 10% in acidic conditions) may reduce yield; mitigate with buffered aqueous workups (NaHCO₃) .

Q. Q5. How can researchers design fluorescence probes using this boronate scaffold?

Methodological Answer:

- Probe Design : Conjugate the boronate with fluorophores (e.g., styryl or naphthalene derivatives) to create H₂O₂-sensitive probes .

- Validation : Measure fluorescence quenching/restoration kinetics in the presence of H₂O₂ (λₑₓ = 350 nm, λₑₘ = 450 nm) .

- Limitations : Background reactivity with ROS (e.g., ONOO⁻) requires selectivity controls (e.g., competing boronate esters) .

Data Contradiction Analysis

Q. Q6. Why do reported yields vary significantly for similar Suzuki-Miyaura reactions?

Critical Analysis:

- Substituent Effects : Electron-deficient aryl groups (e.g., -CF₃) slow transmetallation, reducing yields compared to electron-rich analogs .

- Catalyst Loading : Low Pd (0.5 mol%) may suffice for activated substrates but requires ≥2 mol% for -CF₃ derivatives .

- Protocol Variability : Differences in workup (e.g., aqueous vs. organic phase extraction) impact recovery rates .

Q. Q7. How do conflicting stereochemical outcomes arise in carbocyclization reactions?

Critical Analysis:

- Ligand-Driven Selectivity : Bulky ligands favor endo transition states, while smaller ligands promote exo pathways .

- Solvent Polarity : Polar solvents (e.g., DMF) stabilize charged intermediates, altering diastereomer ratios .

- Contradictory Reports : Discrepancies in ee values (e.g., 82% vs. 93% in similar systems) may stem from trace moisture or ligand impurities .

Safety and Handling

Q. Q8. What safety protocols are critical when handling this compound?

Methodological Answer:

- Protective Equipment : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact .

- Waste Disposal : Quench residual boronate with H₂O₂ (to form non-toxic boric acid) before aqueous disposal .

- Stability : Store under inert gas at -20°C; monitor for hydrolysis via ¹¹B NMR (broadening indicates degradation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.